1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one

synthetic methodology building block synthesis Suzuki coupling precursor

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one (CAS 1202805-27-3; molecular formula C₁₅H₂₂BN₃O₃; MW 303.17 g/mol) is a heterocyclic boronic ester building block that integrates a pinacol boronate ester at the pyrimidine 5-position with a piperidin-4-one moiety at the 2-position. This compound is commercially catalogued in the ZINC database (ZINC203594078) for virtual screening and is referenced as a synthetic intermediate in patent WO2021/255212.

Molecular Formula C15H22BN3O3
Molecular Weight 303.17 g/mol
CAS No. 1202805-27-3
Cat. No. B1530494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one
CAS1202805-27-3
Molecular FormulaC15H22BN3O3
Molecular Weight303.17 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(=O)CC3
InChIInChI=1S/C15H22BN3O3/c1-14(2)15(3,4)22-16(21-14)11-9-17-13(18-10-11)19-7-5-12(20)6-8-19/h9-10H,5-8H2,1-4H3
InChIKeyNPMZOZZXAWXHLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one (CAS 1202805-27-3): A Dual-Functional Boronic Ester–Ketone Building Block for Medicinal Chemistry


1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one (CAS 1202805-27-3; molecular formula C₁₅H₂₂BN₃O₃; MW 303.17 g/mol) is a heterocyclic boronic ester building block that integrates a pinacol boronate ester at the pyrimidine 5-position with a piperidin-4-one moiety at the 2-position [1]. This compound is commercially catalogued in the ZINC database (ZINC203594078) for virtual screening and is referenced as a synthetic intermediate in patent WO2021/255212 . Its structural architecture enables Suzuki–Miyaura cross-coupling via the boronic ester while retaining the ketone carbonyl as a site for further derivatisation, positioning it as a differentiated scaffold within the pyrimidine-boronate building block family.

Why 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one Cannot Be Replaced by Closest Analogs: A Functional Group-Level Rationale


Substituting this compound with structurally proximal analogs introduces critical functional deficits: the non-boronated 1-(pyrimidin-2-yl)piperidin-4-one (CAS 116247-92-8) lacks the boronic ester entirely, precluding its use in Suzuki–Miyaura cross-coupling workflows ; the free boronic acid analog (CAS 2225179-09-7) is documented to undergo complete hydrolytic decomposition within 12 hours under aqueous basic conditions at elevated temperature, whereas pinacol boronate esters retain measurable levels under identical conditions [1]; and the chloro-precursor (CAS 1003845-08-6) bears a reactive C2 chlorine leaving group rather than the installed piperidin-4-one, necessitating an additional synthetic step that the target compound eliminates [2]. Each comparator thus sacrifices either the cross-coupling competence, the ketone derivatisation handle, or the hydrolytic stability conferred by the pinacol ester—making direct interchange scientifically invalid.

Quantitative Differentiation of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one: Head-to-Head and Cross-Study Comparator Data


Synthesis Yield: Documented One-Step Preparation with 50.24% Isolated Yield from the Chloro-Precursor

The target compound is synthesised via a single-step nucleophilic aromatic substitution between piperidin-4-one hydrochloride (1.1 eq) and 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1 eq) in DMF with K₂CO₃ (2.1 eq) at 100 °C for 12 h, yielding 50.24% after flash chromatographic purification . In contrast, the non-boronated analog 1-(pyrimidin-2-yl)piperidin-4-one (CAS 116247-92-8) is commercially available but no published preparative yield data from an equivalent SNAr route were identified; its commercial availability at lower cost (£15/100mg) reflects simpler synthesis from unsubstituted 2-chloropyrimidine . The documented yield for the target compound provides a benchmark for process chemists estimating material throughput when scaling this boronic ester intermediate.

synthetic methodology building block synthesis Suzuki coupling precursor

Hydrolytic Stability: Pinacol Boronate Ester Retains Integrity Under Conditions That Fully Degrade the Free Boronic Acid

Pinacol boronate esters demonstrate superior hydrolytic stability relative to free boronic acids under aqueous basic conditions relevant to Suzuki–Miyaura cross-coupling. In a controlled comparative experiment, a representative aryl boronic acid underwent complete decomposition after 12 hours in aqueous K₃PO₄/toluene at 110 °C, whereas the corresponding pinacol boronate retained low but detectable levels after the identical time period [1]. The free boronic acid comparator (2-(piperidin-4-yl)pyrimidin-5-yl)boronic acid, CAS 2225179-09-7) is sold with explicit storage conditions requiring –20 °C under sealed, dry atmosphere, underscoring its moisture sensitivity . While direct head-to-head hydrolysis kinetic data for CAS 1202805-27-3 versus CAS 2225179-09-7 are not published, the class-level evidence establishes that the pinacol ester form (target compound) is the preferable form for Suzuki coupling workflows where aqueous base and elevated temperature are standard.

boronic ester stability hydrolysis resistance Suzuki coupling robustness

Purity Tier Availability: 98% Commercial Purity Enables Demanding Downstream Applications

The target compound is commercially available at two distinct purity tiers: a standard 95% grade (AKSci, CymitQuimica) and a higher 98% grade (Leyan) . The non-boronated comparator 1-(pyrimidin-2-yl)piperidin-4-one (CAS 116247-92-8) is listed at 95–97% purity across vendors . The free boronic acid comparator (CAS 2225179-09-7) is offered at 95–98% purity, but its moisture sensitivity (storage at –20 °C) raises concerns about purity retention upon repeated sampling . The availability of a 98% purity grade for the target compound supports applications requiring high-fidelity building blocks, such as parallel library synthesis where impurity carry-through can confound biological assay interpretation.

compound purity quality specifications procurement grade

Patent Precedent: Explicit Use as an Intermediate in WO2021/255212 (C4 Therapeutics BRAF Degrader Program)

The compound is explicitly cited as a synthetic intermediate in WO2021/255212 A1 (page/column 602), a patent filed by C4 Therapeutics describing bifunctional degradation-activating compounds (BiDACs) targeting mutant BRAF V600X [1]. The clinical candidate emerging from this program, CFT1946 (tagarafdeg), is an orally bioavailable, cereblon-based BRAF V600E mutant-selective degrader with a DC₅₀ of 14 nM in A375 cells and is currently in Phase 1/2 clinical trials (NCT identifier not disclosed in search results) [2]. Neither the non-boronated analog (CAS 116247-92-8) nor the free boronic acid comparator (CAS 2225179-09-7) could serve as a direct replacement in this synthetic sequence: the former lacks the boronic ester required for the key Suzuki coupling step, and the latter's hydrolytic instability would compromise coupling efficiency. This patent linkage provides procurement justification for groups pursuing BRAF degrader or related PROTAC chemistry.

PROTAC targeted protein degradation BRAF V600 patent intermediate

Optimal Procurement Scenarios for 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one (CAS 1202805-27-3)


Suzuki–Miyaura Cross-Coupling Library Synthesis Requiring a Pre-Installed Piperidin-4-One Motif

When constructing compound libraries via parallel Suzuki–Miyaura coupling, this building block eliminates the need for a post-coupling ketone installation step. The 50.24% documented synthetic yield provides a reliable costing benchmark , while the 98% purity tier minimises boronic ester-derived by-products in array synthesis . The pinacol ester's superior hydrolytic stability over the free boronic acid form (complete degradation of boronic acid vs. retained pinacol ester after 12 h at 110 °C in aqueous base) supports robust coupling across variable aryl halide substrates [1].

BRAF V600X Degrader (PROTAC) Medicinal Chemistry Programs Referencing WO2021/255212

Groups developing bifunctional degraders targeting mutant BRAF—or structurally related kinase degraders—benefit from procuring the exact intermediate cited in the C4 Therapeutics patent . The downstream clinical candidate CFT1946 (DC₅₀ = 14 nM in A375 BRAF V600E cells) validates the biological relevance of this chemical space [2]. Substituting the non-boronated analog (CAS 116247-92-8) would sever the key C–C bond-forming step, while the free boronic acid analog (CAS 2225179-09-7) risks hydrolytic deactivation during the coupling step.

Dual-Functional Scaffold for Fragment-Based Drug Discovery (FBDD) Requiring Orthogonal Derivatisation Handles

The simultaneous presence of a pinacol boronic ester (C–C coupling via Suzuki) and a ketone carbonyl (reductive amination, oxime/hydrazone formation, Grignard addition) makes this compound suitable as a fragment-elaboration core . The non-boronated analog (CAS 116247-92-8) retains the ketone but forfeits the boronic ester, limiting elaboration to a single vector; the piperidine-boronic ester analog (CAS 1015242-08-6) offers the coupling handle but lacks the ketone for carbonyl chemistry, reducing the accessible chemical space by one entire reaction manifold.

Process Chemistry Scale-Up Feasibility Assessment Using Documented Batch Data

The published preparative procedure (3.0 g batch, 50.24% yield from 18.71 mmol limiting reagent) provides process chemists with concrete parameters—stoichiometry (1.1 eq piperidin-4-one HCl, 2.1 eq K₂CO₃), solvent volume (50 mL DMF), reaction time (12 h), and purification method (flash chromatography)—to assess scalability before committing to multi-gram procurement . This level of procedural detail is absent from vendor listings of non-boronated and free boronic acid comparators, which offer no published preparative-scale data.

Quote Request

Request a Quote for 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.